Ethyl 4-hydroxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 4-hydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of ethyl 4-hydroxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole or its derivatives.
Reaction Conditions: The key step involves the esterification of the carboxyl group at the 2-position of the indole ring. This can be achieved using reagents like ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Ethyl 4-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 3-position.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid.
Major Products: The major products formed from these reactions include various substituted indole derivatives with potential biological activities
Scientific Research Applications
Ethyl 4-hydroxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Its derivatives are investigated for their potential therapeutic effects, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-1H-indole-2-carboxylate involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Ethyl 4-hydroxy-1H-indole-2-carboxylate can be compared with other indole derivatives:
Similar Compounds: Examples include ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate and ethyl indole-2-carboxylate.
Uniqueness: The presence of the hydroxyl group at the 4-position and the ester group at the 2-position makes it unique, providing distinct chemical reactivity and biological activity.
Comparison: Compared to similar compounds, this compound may exhibit different pharmacological properties and synthetic utility
Properties
IUPAC Name |
ethyl 4-hydroxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-7-8(12-9)4-3-5-10(7)13/h3-6,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZAFABAVBYFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10533935 | |
Record name | Ethyl 4-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10533935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27737-56-0 | |
Record name | Ethyl 4-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10533935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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